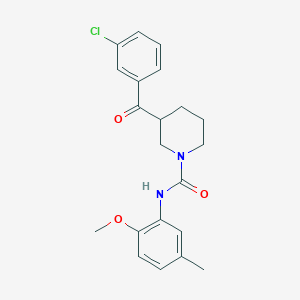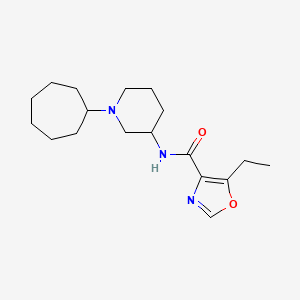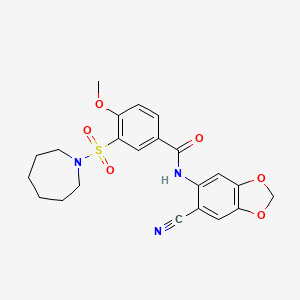![molecular formula C21H20N2O5 B6106975 N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as MF-2f, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of furamide derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
Another area of research has been the potential use of this compound as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide is not fully understood. However, studies have shown that it exhibits its cytotoxic effects by inducing apoptosis in cancer cells. This compound also exhibits anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that it exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. Another advantage is its potential as an anti-inflammatory agent. Studies have shown that it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of information on its long-term toxicity and side effects.
Future Directions
There are several future directions for research on N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are also needed to investigate the long-term toxicity and side effects of this compound.
Synthesis Methods
The synthesis of N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 2-methoxy-4-nitrophenol with 2-methylphenylacetic acid to form 2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenol. This compound is then reacted with furan-2-carboxylic acid to form this compound. The final product is obtained after purification by column chromatography.
properties
IUPAC Name |
N-[2-methoxy-4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-6-3-4-7-17(14)28-13-20(24)22-15-9-10-16(19(12-15)26-2)23-21(25)18-8-5-11-27-18/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVELCVMDOODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)

![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
![{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)
![1-[benzyl(methyl)amino]-3-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6106936.png)
![N-[3-(isopropylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106953.png)
![2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6106960.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6106961.png)
![5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6106991.png)